molecular formula C8H9BrClN B8391228 4-Bromo-3-chloro-2,5-dimethylaniline

4-Bromo-3-chloro-2,5-dimethylaniline

Cat. No. B8391228
M. Wt: 234.52 g/mol
InChI Key: NOEBUAGFTVDTAX-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a solution of compound 21B (1.56 g, 10 mmol) in CHCl3 (30 mL) cooled to 0-5° C. was added portionwise tetrabutylammonium tribromide (434 mg, 9.0 mmol). After addition, the reaction was stirred at 0-5° C. for 5 min, then quenched with saturated aqueous NaHCO3 (30 mL) and 5% aqueous Na2S2O3 (30 mL). The mixture was stirred at rt for 10 min, then extracted with CH2Cl2 (3×). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated. The residue was chromatographed (silica gel), eluting with 20-60% EtOAc/hexane to give the title compound (0.75 g, 32% yield).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].[Br-:11].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(Cl)(Cl)Cl>[Br:11][C:8]1[C:7]([CH3:9])=[CH:6][C:4]([NH2:5])=[C:3]([CH3:10])[C:2]=1[Cl:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
ClC=1C(=C(N)C=C(C1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
434 mg
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0-5° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3 (30 mL) and 5% aqueous Na2S2O3 (30 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with 20-60% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C(=C(N)C=C1C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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